molecular formula C13H16BrNO2 B1380957 trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate CAS No. 1431365-04-6

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Cat. No.: B1380957
CAS No.: 1431365-04-6
M. Wt: 298.18 g/mol
InChI Key: GRXWSFQIYGHTOU-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific bromine substitution on the phenyl ring, which can influence its reactivity and interaction with other molecules . This unique structural feature makes it valuable in various research and industrial applications .

Biological Activity

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a specialized organic compound characterized by its aziridine structure, which includes a tert-butyl group and a 4-bromophenyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₁₃H₁₆BrNO₂
  • Molecular Weight : Approximately 298.18 g/mol
  • Structure : The compound features a chiral center, allowing for both cis and trans configurations, which significantly influence its biological activity.

The biological activity of this compound is largely attributed to the reactivity of its aziridine ring. The strained three-membered nitrogen-containing ring can undergo ring-opening reactions with nucleophiles, enabling the formation of various biologically relevant compounds. This mechanism is exploited in diverse chemical transformations, including interactions with proteins and nucleic acids, which are crucial for its therapeutic effects .

1. Antimicrobial Properties

Preliminary studies indicate that aziridines, including this compound, exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes in bacteria may be linked to its electrophilic nature, allowing it to interact with vital biomolecules .

2. Anticancer Activity

Research has suggested that compounds containing aziridine structures possess anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets .

Case Studies

Study on Antimicrobial Activity :
A study investigated the antimicrobial effects of various aziridine derivatives, including this compound. Results indicated that the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Effects :
In another study focusing on the anticancer potential of aziridines, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialInhibitory effects against pathogens
AnticancerReduced cell viability in cancer cells

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activities of this compound. Investigations into its interactions with specific enzymes and receptors will be crucial for assessing its therapeutic viability and potential side effects.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXWSFQIYGHTOU-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Reactant of Route 4
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.